N-(6-oxaspiro[4.5]decan-9-yl)-3-(oxolan-2-ylmethoxy)propanamide
Description
N-(6-oxaspiro[45]decan-9-yl)-3-(oxolan-2-ylmethoxy)propanamide is a complex organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
N-(6-oxaspiro[4.5]decan-9-yl)-3-(oxolan-2-ylmethoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c19-16(6-10-20-13-15-4-3-9-21-15)18-14-5-11-22-17(12-14)7-1-2-8-17/h14-15H,1-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGMYQAGZVKMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)NC(=O)CCOCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxaspiro[4.5]decan-9-yl)-3-(oxolan-2-ylmethoxy)propanamide typically involves a multi-step process. One common method is the Prins/pinacol cascade reaction, which utilizes a Lewis acid catalyst to facilitate the formation of the spirocyclic core . This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and selectivity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-oxaspiro[4.5]decan-9-yl)-3-(oxolan-2-ylmethoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6-oxaspiro[4.5]decan-9-yl)-3-(oxolan-2-ylmethoxy)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(6-oxaspiro[4.5]decan-9-yl)-3-(oxolan-2-ylmethoxy)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6-oxaspiro[4.5]decan-9-yl)-3-(oxolan-2-ylmethoxy)propanamide include other spirocyclic compounds such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups and spirocyclic structure, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
